molecular formula C19H20N2O3 B2864117 N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylbenzamide CAS No. 896271-00-4

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylbenzamide

Cat. No. B2864117
CAS RN: 896271-00-4
M. Wt: 324.38
InChI Key: XWZCLHSQYPTUNO-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule. It contains a methoxyphenyl group and a pyrrolidinyl group, which are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including condensation and substitution reactions . The exact method would depend on the specific structure of the compound.


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including UV-Vis, FT-IR, LC–MS, 1H NMR and 13C NMR . These techniques can provide information about the functional groups present in the molecule and their arrangement.


Chemical Reactions Analysis

The compound likely undergoes typical organic reactions based on its functional groups. For example, the methoxyphenyl group might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For example, the solubility, melting point, and spectral properties can be estimated .

Scientific Research Applications

Radiolabeling for Receptor Imaging

N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methylbenzamide and its analogs have been explored for their potential in radiolabeling, aiming at receptor imaging applications. For instance, compounds like [11C]L-159,884, which share structural similarities, have been developed as radiolabeled, nonpeptide angiotensin II antagonists useful for angiotensin II, AT1 receptor imaging. This demonstrates the compound's utility in the development of diagnostic tools for imaging specific receptors within the body, enhancing our understanding of receptor distribution and functioning (Hamill et al., 1996).

Antimicrobial Screening

Compounds structurally related to this compound have been synthesized and screened for antimicrobial activity. For example, a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides demonstrated significant in vitro antibacterial and antifungal activities. This highlights the compound's relevance in the search for new therapeutic agents against microbial diseases (Desai et al., 2013).

Radiosynthesis of PET Tracers

The structural framework of this compound serves as a basis for the development of positron emission tomography (PET) tracers. For instance, compounds such as S)-(-)-N-(1-Allylpyrrolidin-2-ylmethyl)-5-(3-hydroxypropyl)-2,3-dimethoxybenzamide have been synthesized as intermediates for 18F-fallypride, a tracer used in PET imaging to study dopaminergic receptors. This application underscores the compound's significance in advancing neuroimaging techniques and understanding neurological conditions (Jing, 2004).

Safety and Hazards

Safety data sheets for similar compounds suggest that they may cause skin and eye irritation, and may be harmful if inhaled . It’s important to handle such compounds with appropriate safety precautions.

Future Directions

Research into similar compounds is ongoing, with a focus on their potential applications in medicine and other fields . Future research might involve further exploration of the compound’s biological activity, development of more efficient synthesis methods, and investigation of its physical and chemical properties.

Mechanism of Action

properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-13-6-3-4-9-17(13)19(23)20-14-10-18(22)21(12-14)15-7-5-8-16(11-15)24-2/h3-9,11,14H,10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWZCLHSQYPTUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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